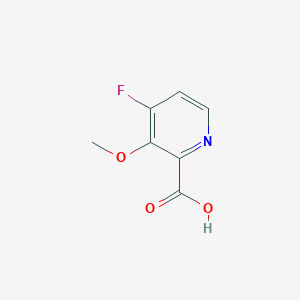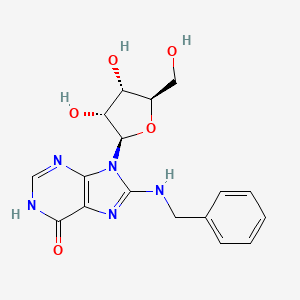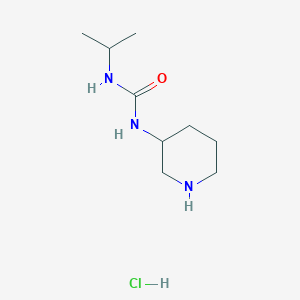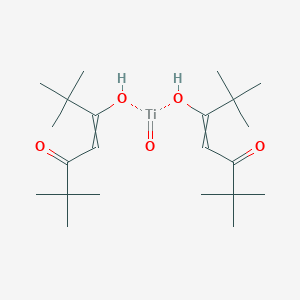
(S)-1-(Pyridazin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-pyridazin-3-ylethanol is a chiral compound with a pyridazine ring and an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-pyridazin-3-ylethanol typically involves the reduction of pyridazin-3-yl ketone using chiral reducing agents to ensure the desired stereochemistry. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of (1S)-1-pyridazin-3-ylethanol may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize catalytic hydrogenation techniques and advanced purification processes to isolate the desired enantiomer.
化学反応の分析
Types of Reactions
(1S)-1-pyridazin-3-ylethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridazin-3-yl aldehyde or pyridazin-3-yl carboxylic acid.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
(1S)-1-pyridazin-3-ylethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (1S)-1-pyridazin-3-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyridazine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1R)-1-pyridazin-3-ylethanol: The enantiomer of (1S)-1-pyridazin-3-ylethanol with different stereochemistry.
Pyridazin-3-yl methanol: A similar compound with a methanol group instead of ethanol.
Pyridazin-3-yl ethylamine: A compound with an ethylamine group instead of ethanol.
Uniqueness
(1S)-1-pyridazin-3-ylethanol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. Its ability to form specific interactions with molecular targets makes it a valuable compound in research and potential therapeutic applications.
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
(1S)-1-pyridazin-3-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-7-8-6/h2-5,9H,1H3/t5-/m0/s1 |
InChIキー |
REKAZYZDOBKGMH-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=NN=CC=C1)O |
正規SMILES |
CC(C1=NN=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14796085.png)


![tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14796101.png)

![3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14796119.png)
![tert-butyl 2-amino-2-[(2S)-2-methylpyrrolidin-2-yl]acetate](/img/structure/B14796121.png)


![(3S)-3-[N-(N'-(2-tert-Butylphenyl)oxamyl)alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester](/img/structure/B14796140.png)

![N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B14796151.png)

![benzyl N-[1-(2-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B14796170.png)
